

CEP-28122: A Preclinical Review of a Potent and Selective ALK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **CEP-28122**, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, acts as a key oncogenic driver in several human cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] The identification of ALK as a therapeutic target has led to the development of small molecule inhibitors aimed at blocking its kinase activity. **CEP-28122**, a diaminopyrimidine derivative, emerged from these efforts as a highly potent and selective ALK inhibitor with promising preclinical antitumor activity.[1]

Mechanism of Action

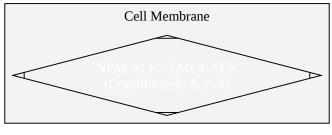
CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In preclinical studies, it has been shown to be a potent inhibitor of recombinant ALK activity and to suppress the autophosphorylation of ALK in cellular assays.[1][2] This inhibition of ALK

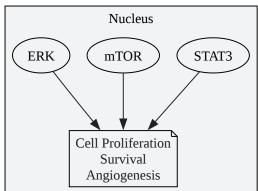


phosphorylation blocks downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells.[1]

Signaling Pathways Affected by CEP-28122

The constitutive activation of ALK fusion proteins, such as Nucleophosmin (NPM)-ALK in ALCL and Echinoderm microtubule-associated protein-like 4 (EML4)-ALK in NSCLC, leads to the aberrant activation of several downstream signaling cascades. **CEP-28122** has been shown to inhibit the phosphorylation of ALK, thereby blocking these critical pathways.





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Quantitative Data In Vitro Potency

CEP-28122 has demonstrated high potency against recombinant ALK and in cellular assays involving ALK-positive cancer cell lines.



Target	Assay Type	IC50 (nM)	Cell Line(s)	Reference
Recombinant ALK	Kinase Assay	1.9	N/A	[1]
NPM-ALK	Cellular Phosphorylation	~20	Karpas-299, Sup-M2	[1]
EML4-ALK	Cellular Phosphorylation	~30	NCI-H2228	[1]
ALK (mutant F1174L)	Cellular Growth	30-100	SH-SY5Y	[1]
ALK (mutant R1275Q)	Cellular Growth	30-100	NB-1643	[1]

In Vivo Efficacy

Oral administration of **CEP-28122** has shown significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.

Tumor Model	Dosing Regimen	Outcome	Reference
Sup-M2 (ALCL)	30 mg/kg, twice daily	Tumor regression	[1]
Sup-M2 (ALCL)	55 mg/kg, twice daily for 4 weeks	Sustained tumor regression (>60 days post-treatment)	[1][2]
NCI-H2228 (NSCLC)	30 mg/kg, twice daily	Tumor regression	[1]
NCI-H3122 (NSCLC)	55 mg/kg, twice daily	Tumor stasis and partial regression	[1]
Primary human ALCL	100 mg/kg, twice daily for 2 weeks	Sustained tumor regression (>60 days post-treatment)	[1][2]

Experimental Protocols



While the full, detailed experimental protocols for the preclinical evaluation of **CEP-28122** are not publicly available, the following sections describe representative methodologies for the key experiments cited in the literature.

In Vitro ALK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK.

Materials:

- Recombinant human ALK enzyme
- ATP (Adenosine triphosphate)
- Poly-Glu-Tyr (4:1) synthetic peptide substrate
- Europium-labeled anti-phosphotyrosine antibody
- Allophycocyanin (APC)-labeled streptavidin
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- CEP-28122 (or other test compounds) dissolved in DMSO
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **CEP-28122** in DMSO and add to the assay plate.
- Add the recombinant ALK enzyme to each well and incubate to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of ATP and the biotinylated poly-Glu-Tyr substrate.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).



- Stop the reaction by adding a solution containing EDTA.
- Add the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin to detect the phosphorylated substrate.
- Incubate to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular ALK Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit ALK autophosphorylation within a cellular context.

Materials:

- ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228)
- · Cell culture medium and supplements
- CEP-28122 (or other test compounds) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer system
- Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system



Procedure:

- Seed ALK-positive cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of CEP-28122 for a specified time (e.g., 2-4 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary anti-phospho-ALK antibody overnight.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate.
- Strip the membrane and re-probe with an anti-total-ALK antibody to confirm equal protein loading.
- Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

- ALK-positive and ALK-negative cancer cell lines
- Cell culture medium and supplements
- CEP-28122 (or other test compounds) dissolved in DMSO
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® luminescent cell viability assay kit



Microplate reader (absorbance or luminescence)

Procedure:

- Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
- Treat the cells with a range of concentrations of CEP-28122 for a prolonged period (e.g., 72 hours).
- For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
- For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Materials:

- Immunocompromised mice (e.g., SCID or nude mice)
- ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228)
- Matrigel (optional, for subcutaneous injection)
- CEP-28122 formulated for oral administration
- Vehicle control
- · Calipers for tumor measurement

Procedure:

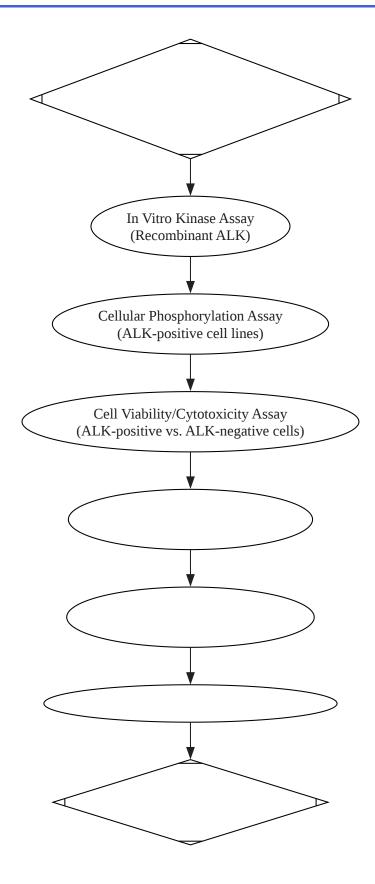
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- Subcutaneously implant ALK-positive cancer cells into the flanks of immunocompromised mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer CEP-28122 orally at various doses and schedules (e.g., twice daily). The control
 group receives the vehicle.
- Measure the tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).
- Analyze the tumor growth data to determine the antitumor efficacy of the compound.





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Clinical Development Status

As of the latest available information, there are no registered clinical trials for **CEP-28122** on publicly accessible databases such as ClinicalTrials.gov. This suggests that the compound may not have progressed to clinical development.

Conclusion

The preclinical data for **CEP-28122** demonstrate that it is a highly potent and selective inhibitor of ALK with significant antitumor activity in in vitro and in vivo models of ALK-driven cancers. Its ability to induce sustained tumor regression in xenograft models highlights its potential as a therapeutic agent. However, the lack of publicly available information on its clinical development suggests that its progression to human trials may have been halted. Nevertheless, the preclinical characterization of **CEP-28122** provides valuable insights into the therapeutic potential of targeting the ALK signaling pathway in oncology.

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